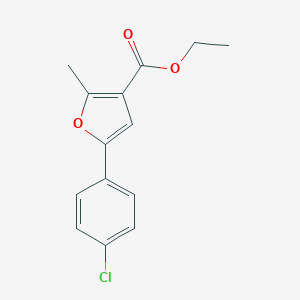

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate

Vue d'ensemble

Description

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with an ethyl ester group, a 4-chlorophenyl group, and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate typically involves the esterification of 5-(4-chlorophenyl)-2-methyl-3-furoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

Substitution: The furan ring and the phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mécanisme D'action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate can be compared with other furoate derivatives, such as:

- Ethyl 5-(4-bromophenyl)-2-methyl-3-furoate

- Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate

- Ethyl 5-(4-methylphenyl)-2-methyl-3-furoate

Uniqueness: The presence of the 4-chlorophenyl group in this compound imparts unique chemical and biological properties compared to its analogs. This makes it a valuable compound for specific applications where the chlorine substituent plays a crucial role in the compound’s activity.

Activité Biologique

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its effects on lipid metabolism, antibacterial activity, and potential applications in cancer therapy.

Chemical Structure and Properties

This compound belongs to the furan derivative class, characterized by the presence of a furan ring and an ester functional group. The molecular formula is . The chlorophenyl substituent enhances its lipophilicity, which is crucial for biological interactions.

1. Hypolipidemic Effects

Research indicates that derivatives of furan compounds, including this compound, exhibit hypolipidemic properties. A related study demonstrated that a similar compound reduced serum cholesterol and triglyceride levels significantly in rodent models. Specifically, at a dose of 0.05% in the diet, it led to a reduction of serum cholesterol by approximately 23% and triglycerides by 35% in normal rats, with even greater efficacy observed in hereditary hyperlipidemic rats .

| Compound | Dose | Cholesterol Reduction (%) | Triglyceride Reduction (%) |

|---|---|---|---|

| This compound | 0.05% | 23% | 35% |

2. Antibacterial Activity

The antibacterial properties of furan derivatives have also been documented. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, studies have reported minimum inhibitory concentrations (MIC) indicating significant antibacterial activity against these pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | Not specified |

3. Anti-Cancer Potential

Furan derivatives are being explored for their anti-cancer properties. Certain compounds have shown the ability to inhibit cell proliferation in various cancer cell lines. For example, studies involving furan-based compounds demonstrated inhibition of topoisomerase I-mediated DNA uncoiling at low micromolar concentrations, suggesting a potential mechanism for anti-cancer activity .

Case Study: Hypolipidemic Activity

In a controlled study with Sprague-Dawley rats, the administration of this compound resulted in marked reductions in lipid profiles. The study highlighted the compound's potential as a therapeutic agent for managing hyperlipidemia.

Case Study: Antibacterial Efficacy

A series of experiments tested various furan derivatives against common bacterial pathogens. This compound was part of this evaluation and exhibited promising results, particularly against gram-positive bacteria.

Propriétés

IUPAC Name |

ethyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUJNWZGQYNXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372453 | |

| Record name | ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111787-84-9 | |

| Record name | ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.